Vegfr-2-IN-13
Description
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Properties
Molecular Formula |
C24H18N6O2S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-phenyl-4-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H18N6O2S/c31-21(14-33-24-22-29-25-15-30(22)20-9-5-4-8-19(20)28-24)26-18-12-10-16(11-13-18)23(32)27-17-6-2-1-3-7-17/h1-13,15H,14H2,(H,26,31)(H,27,32) |
InChI Key |
PXFDSDWTTASZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of Action of Vegfr-2-IN-13: A Technical Guide for Researchers
A deep dive into the inhibitory action of Vegfr-2-IN-13, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2, this guide offers a comprehensive overview of its mechanism, quantitative efficacy, and the experimental protocols for its evaluation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3] Consequently, VEGFR-2 has emerged as a critical target for the development of novel anticancer therapies. This technical guide elucidates the mechanism of action of this compound, a representative small molecule inhibitor targeting the VEGFR-2 kinase.
Core Mechanism of Action: Competitive ATP Inhibition
This compound functions as a Type II inhibitor of the VEGFR-2 tyrosine kinase.[4][5] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors like this compound bind to the inactive "DFG-out" conformation of the kinase domain. This binding occurs at the ATP-binding pocket and an adjacent allosteric site. By stabilizing the inactive state, this compound prevents the conformational changes required for ATP binding and subsequent autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade.[4][5]
The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and a conformational change that activates the intracellular kinase domain. This leads to the autophosphorylation of specific tyrosine residues, which then act as docking sites for various signaling proteins. These interactions trigger multiple downstream pathways, including the PLCγ-PKC-MAPK pathway for cell proliferation, the PI3K-Akt pathway for cell survival, and pathways involving Src and FAK for cell migration.[6][7][8] this compound, by inhibiting the initial phosphorylation step, effectively shuts down all these pro-angiogenic signals.
Quantitative Efficacy of Representative VEGFR-2 Inhibitors
The inhibitory potency of compounds structurally related to this compound has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of an inhibitor required to reduce the activity of a specific target by 50%.
| Compound ID | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 11 | VEGFR-2 Kinase | 0.192 | Sorafenib | 0.082 |
| Compound 13b | VEGFR-2 Kinase | 0.231 | Sorafenib | 0.082 |
| Compound 10e | VEGFR-2 Kinase | 0.288 | Sorafenib | 0.082 |
| Compound 13a | VEGFR-2 Kinase | 0.354 | Sorafenib | 0.082 |
Data synthesized from a study on novel piperazinylquinoxaline-based VEGFR-2 inhibitors.[6]
Furthermore, the cytotoxic effects of these compounds on various cancer cell lines have been evaluated, demonstrating their potential as anti-cancer agents.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 11 | A549 | Lung Cancer | 10.61 | Sorafenib | >100 |
| Compound 11 | HepG-2 | Liver Cancer | 9.52 | Sorafenib | 10.75 |
| Compound 11 | Caco-2 | Colon Cancer | 12.45 | Sorafenib | 9.25 |
| Compound 13b | Caco-2 | Colon Cancer | 10.46 | Sorafenib | 9.25 |
Data synthesized from a study on novel piperazinylquinoxaline-based VEGFR-2 inhibitors.[6]
Experimental Protocols
1. In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
Principle: A recombinant VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of remaining ATP.
Detailed Methodology:
-
Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide), ATP, kinase assay buffer (containing MgCl2, MnCl2, DTT), test compound (this compound), and a detection reagent (e.g., Kinase-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the recombinant VEGFR-2 kinase, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent, which generates a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Proliferation (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells that may or may not overexpress VEGFR-2.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Materials: Cancer cell line of interest (e.g., A549, HepG-2), cell culture medium (e.g., DMEM with 10% FBS), test compound (this compound), MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilizing agent.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
-
Visualizing the Molecular Landscape
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade upon VEGF binding.
Mechanism of this compound Action
Caption: this compound stabilizes the inactive kinase conformation.
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.
Conclusion and Future Directions
This compound represents a promising class of small molecule inhibitors that effectively target the VEGFR-2 signaling pathway. Its mechanism as a Type II inhibitor allows for high potency and selectivity. The quantitative data from in vitro studies demonstrate its efficacy in both enzymatic and cellular contexts. While these preclinical findings are encouraging, further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is essential to evaluate its potential as a therapeutic agent. Future studies should focus on in vivo efficacy in animal models of cancer and detailed toxicity profiling to pave the way for potential clinical development.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Pharmacokinetics and pharmacodynamics of VEGF-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-13: A Technical Guide to a Novel Dual VEGFR-2/HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-13, referred to as compound 13 in its primary publication, is a novel synthetic compound designed as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase (HDAC).[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its evaluation. As a dual-targeting agent, this compound presents a promising therapeutic strategy in oncology by concurrently inhibiting tumor angiogenesis and epigenetic regulation.[1]
Chemical Properties and Synthesis
This compound is a 4-(benzofuran-6-yloxy)quinazoline derivative. The design of this molecule integrates the pharmacophores of fruquintinib, a known VEGFR inhibitor, and vorinostat, an HDAC inhibitor.[1]
Synthesis of this compound:
The synthesis of this compound is a multi-step process. A key step involves the reaction of a substituted quinazoline intermediate with a benzofuran derivative. The final compound is obtained after a series of reactions including nucleophilic substitution and deprotection steps. For detailed synthetic procedures, please refer to the primary publication.
Mechanism of Action
This compound exerts its anti-tumor effects through the dual inhibition of VEGFR-2 and HDAC1.
-
VEGFR-2 Inhibition: By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks the phosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[1]
-
HDAC Inhibition: this compound also targets HDAC1, a class I histone deacetylase. Inhibition of HDAC1 leads to an increase in the acetylation of histones and other proteins, resulting in the modulation of gene expression. This can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[1]
The dual inhibitory action of this compound on these two key cancer-related targets suggests a synergistic anti-tumor effect.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro assays.
Enzymatic Inhibition
| Target | IC50 (nM) |
| VEGFR-2 | 57.83 |
| HDAC1 | 9.82 |
Table 1: In vitro enzymatic inhibitory activity of this compound.[1]
Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast Cancer | 17.86 |
| A549 | Lung Cancer | 4.59 |
| HeLa | Cervical Cancer | 1.49 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 3.43 |
Table 2: Antiproliferative activity of this compound against various human cancer cell lines and HUVECs after 72 hours of treatment.[1]
Cellular Mechanisms
-
Cell Cycle Arrest: In HeLa cells, treatment with this compound led to cell cycle arrest at the S and G2/M phases.[1]
-
Induction of Apoptosis: this compound was shown to induce significant apoptosis in HeLa cells.[1]
-
Anti-angiogenic Effect: The compound demonstrated a significant anti-angiogenic effect in a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Experimental Protocols
VEGFR-2 Kinase Assay
The inhibitory activity of this compound against VEGFR-2 was determined using a kinase activity assay. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of ATP. The general steps are as follows:
-
Recombinant human VEGFR-2 kinase is incubated with the test compound (this compound) at various concentrations.
-
A specific substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
HDAC1 Enzymatic Assay
The HDAC1 inhibitory activity was evaluated using a fluorometric assay. The principle of this assay is the deacetylation of a fluorogenic substrate by HDAC1.
-
Recombinant human HDAC1 enzyme is incubated with this compound at various concentrations.
-
A fluorogenic acetylated peptide substrate is added.
-
HDAC1 deacetylates the substrate.
-
A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence is measured using a microplate reader.
-
The IC50 value is determined from the dose-response curve.
Cell Proliferation Assay (CCK-8 Assay)
The antiproliferative activity of this compound was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Cancer cells (MCF-7, A549, HeLa) and HUVECs are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of this compound for 72 hours.
-
CCK-8 solution is added to each well and incubated for a specified time.
-
The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis by Flow Cytometry
The effect of this compound on the cell cycle was analyzed by flow cytometry using propidium iodide (PI) staining.
-
HeLa cells are treated with different concentrations of this compound for a specified duration.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A to remove RNA.
-
Cells are then stained with a solution containing the DNA-binding fluorescent dye, propidium iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
The induction of apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.
-
HeLa cells are treated with various concentrations of this compound.
-
After treatment, both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
HUVEC Tube Formation Assay
The anti-angiogenic potential of this compound was evaluated by its ability to inhibit the formation of capillary-like structures by HUVECs.
-
A 96-well plate is coated with Matrigel, which provides an extracellular matrix-like substrate.
-
HUVECs are seeded onto the Matrigel-coated wells.
-
The cells are treated with different concentrations of this compound.
-
The plate is incubated to allow for the formation of tube-like structures.
-
The formation of the tubular network is observed and photographed under a microscope.
-
The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of action of this compound as an HDAC1 inhibitor.
References
In-Depth Technical Guide: Vegfr-2-IN-13 (Compound 19a)
CAS Number: 2839104-01-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-13, also identified as compound 19a in the primary scientific literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting the VEGFR-2 tyrosine kinase, this compound presents a promising avenue for anticancer therapeutic development. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory and antiproliferative activities, mechanism of action, and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 19a) as reported in the literature.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity [1]
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound (19a) | VEGFR-2 | 3.4 | Sorafenib | 3.12 |
Table 2: Antiproliferative Activity [1]
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound (19a) | MCF-7 (Breast Cancer) | 8.2 | Sorafenib | 3.51 |
| This compound (19a) | HepG2 (Liver Cancer) | 5.4 | Sorafenib | 2.17 |
Table 3: Apoptosis-Related Protein Expression in HepG2 Cells [4]
| Protein | Effect of this compound (19a) |
| Bax | 2.33-fold increase |
| Bcl-2 | 1.88-fold decrease |
| Cleaved Caspase-3 | 2.44-fold increase |
| Cleaved Caspase-9 | 2.69-fold increase |
Mechanism of Action
This compound exerts its anticancer effects through the potent inhibition of VEGFR-2, which disrupts downstream signaling pathways crucial for angiogenesis and tumor cell survival. The binding of VEGF to VEGFR-2 typically initiates a signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival.[5] By inhibiting the kinase activity of VEGFR-2, this compound effectively blocks these pro-angiogenic signals.
Furthermore, studies on the HepG2 human liver cancer cell line have demonstrated that this compound disrupts the cell cycle by inducing arrest in the G2/M phase.[1][2][3] This cell cycle arrest is accompanied by the induction of apoptosis, as evidenced by a significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] The elevated ratio of Bax to Bcl-2, along with the increased expression of cleaved caspases-3 and -9, confirms the activation of the intrinsic apoptotic pathway.[4]
Signaling and Experimental Workflow Diagrams
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for the evaluation of this compound.
Experimental Protocols
The following are representative protocols for the key experiments cited. Note that the specific details from the primary publication by Alsaif NA, et al. were not fully available and these protocols are based on standard, widely accepted methodologies.
Synthesis of[1][3][6]triazolo[4,3-a]quinoxaline Derivatives (General Procedure)
A general method for the synthesis of the chemical class to which this compound belongs involves the reaction of 2,3-dichloroquinoxaline with hydrazine to produce 2-chloro-3-hydrazinyl quinoxaline.[6] This intermediate is then condensed with appropriate orthoesters in boiling carboxylic acids. The resulting 4-chloro-[1][3][7]triazolo[4,3-a]quinoxaline can then be further modified by reaction with various amines to yield the final products.[6]
VEGFR-2 Kinase Assay
The inhibitory activity of this compound against the VEGFR-2 kinase can be determined using a commercially available kinase assay kit, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience.
-
Reagent Preparation: Prepare the 1x Kinase assay buffer, ATP solution, and substrate solution as per the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the 1x Kinase assay buffer.
-
Kinase Reaction: To a 96-well plate, add the diluted VEGFR-2 enzyme, the test compound dilutions, and the substrate solution.
-
Initiation and Incubation: Initiate the reaction by adding the ATP solution. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) which measures the amount of ATP remaining in the well.
-
Data Analysis: Measure luminescence using a microplate reader. The IC50 value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.
Antiproliferative (MTT) Assay
The antiproliferative activity of this compound against cancer cell lines such as MCF-7 and HepG2 can be assessed using the MTT assay.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution of HepG2 cells can be analyzed by flow cytometry using propidium iodide (PI) staining.[1]
-
Cell Treatment: Treat HepG2 cells with this compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis in HepG2 cells by this compound can be quantified using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.[10]
-
Cell Treatment: Treat HepG2 cells with this compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound is a highly potent small molecule inhibitor of VEGFR-2 kinase. The available data demonstrates its efficacy in inhibiting VEGFR-2, suppressing the proliferation of cancer cell lines, and inducing cell cycle arrest and apoptosis. These findings underscore the potential of this compound as a lead compound for the development of novel anti-angiogenic and anticancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]
- 8. [PDF] In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast | Semantic Scholar [semanticscholar.org]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Vegfr-2-IN-13: A Potent Kinase Inhibitor for Angiogenesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-13, also identified as compound 19a in the primary literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As a member of the[1][2][3]triazolo[4,3-a]quinoxaline class of compounds, this compound demonstrates significant potential as a tool for cancer research and as a lead compound for the development of novel anti-angiogenic therapies. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity, effects on cancer cell lines, and detailed experimental protocols to facilitate its study and application in a research setting.
Core Compound Data
This compound has been characterized by its potent inhibition of VEGFR-2 and its antiproliferative effects against various cancer cell lines. The key quantitative data from the primary literature are summarized below for easy reference and comparison.
| Parameter | Value | Cell Line/Target | Reference Compound | Reference Value |
| VEGFR-2 Inhibition (IC50) | 3.4 nM | Recombinant Human VEGFR-2 | Sorafenib | 3.12 nM |
| Antiproliferative Activity (IC50) | 8.2 µM | MCF-7 (Breast Cancer) | Sorafenib | 3.51 µM |
| 5.4 µM | HepG2 (Liver Cancer) | Sorafenib | 2.17 µM | |
| Cell Cycle Arrest | G2/M Phase | HepG2 | - | - |
| Apoptosis Induction (HepG2) | ||||
| Pro-apoptotic Bax Expression | 2.33-fold increase | HepG2 | - | - |
| Anti-apoptotic Bcl-2 Expression | 1.88-fold decrease | HepG2 | - | - |
| Cleaved Caspase-3 Expression | 2.44-fold increase | HepG2 | - | - |
| Cleaved Caspase-9 Expression | 2.69-fold increase | HepG2 | - | - |
Mechanism of Action
This compound exerts its anticancer effects through the inhibition of VEGFR-2, leading to the disruption of downstream signaling pathways crucial for tumor angiogenesis and cell survival. In HepG2 liver cancer cells, treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis. This apoptotic response is mediated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade, as evidenced by the increased expression of cleaved caspase-3 and caspase-9.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: In Vitro VEGFR-2 Kinase Assay Workflow.
Caption: MTT Assay Workflow for Antiproliferative Activity.
References
The Target Selectivity Profile of Advanced VEGFR-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity of prominent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to be an essential resource for professionals in the fields of oncology, angiogenesis research, and drug discovery.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, the VEGFR-2 signaling pathway is often hijacked by tumors to promote their growth and metastasis.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain have demonstrated significant clinical efficacy. However, the selectivity of these inhibitors is a critical determinant of their therapeutic window, influencing both their efficacy and toxicity profiles. This guide focuses on the selectivity of three well-characterized VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Axitinib.
Quantitative Target Selectivity Profiles
The inhibitory activity of Sorafenib, Sunitinib, and Axitinib against a panel of kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Kinase Selectivity Profile of Sorafenib
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 90 |
| VEGFR-1 | 26 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-Kit | 68 |
| FLT3 | 58 |
| RET | 43 |
| Raf-1 | 6 |
| B-Raf | 22 |
| B-Raf (V600E) | 38 |
Table 2: Kinase Selectivity Profile of Sunitinib
| Target Kinase | IC50 (nM) |
| VEGFR-2 (Flk-1) | 80 [3] |
| PDGFRβ | 2[3] |
| c-Kit | <100 (Potent Inhibition)[4] |
| FLT3 (Wild-type) | 250[3] |
| FLT3 (ITD) | 50[3] |
| FLT3 (Asp835) | 30[3] |
Table 3: Kinase Selectivity Profile of Axitinib
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 0.2 [5] |
| VEGFR-1 | 0.1[5] |
| VEGFR-3 | 0.1-0.3[5] |
| PDGFRα | >1000[5] |
| PDGFRβ | 1.6[5] |
| c-Kit | 1.7 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the target selectivity and cellular activity of VEGFR-2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against VEGFR-2 and other kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of remaining ATP is quantified, typically using a fluorescence- or luminescence-based readout.[6][7]
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., GST fusion protein)[3]
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP
-
Substrate (e.g., a biotinylated peptide or a generic substrate like poly-Glu,Tyr)[3]
-
Test compound (e.g., Sorafenib, Sunitinib, Axitinib) dissolved in DMSO
-
Detection reagents (e.g., phospho-specific antibody, ADP-Glo™, HTRF® reagents)[8]
-
Microplate reader (fluorescence, luminescence, or time-resolved fluorescence)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in kinase buffer to the desired concentrations.
-
Kinase Reaction:
-
To the wells of a microplate, add the kinase buffer.
-
Add the test compound dilutions (and DMSO as a vehicle control).
-
Add the recombinant kinase to each well.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction (e.g., by adding EDTA).
-
Add the detection reagents according to the manufacturer's protocol. This may involve an antibody that recognizes the phosphorylated substrate or a reagent that quantifies the amount of ADP produced.
-
Incubate to allow for the detection reaction to occur.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Subtract the background signal (wells with no kinase).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular VEGFR-2 Phosphorylation Assay
This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.
Objective: To determine the cellular potency of a test compound in inhibiting VEGF-induced VEGFR-2 activation.
Principle: Cells that endogenously or exogenously express VEGFR-2 are stimulated with VEGF in the presence or absence of a test compound. The level of VEGFR-2 phosphorylation at specific tyrosine residues is then quantified using methods like ELISA or Western blotting.[9][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2.[10]
-
Cell culture medium and supplements.
-
Recombinant human VEGF.
-
Test compound dissolved in DMSO.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
ELISA kit for phospho-VEGFR-2 (e.g., recognizing pY1175) or antibodies for Western blotting (anti-phospho-VEGFR-2 and anti-total-VEGFR-2).[9][11]
-
Microplate reader (for ELISA) or Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and grow to a desired confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound (and DMSO as a vehicle control) for a specific time (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined concentration of VEGF for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add ice-cold lysis buffer to each well to extract cellular proteins.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Quantification of Phospho-VEGFR-2 (ELISA Method):
-
Add the cell lysates to the wells of a microplate pre-coated with a capture antibody against total VEGFR-2.[9]
-
Incubate to allow the capture of VEGFR-2.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-pY1175).[9]
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate (e.g., TMB) and measure the color development using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 amount (determined in a parallel assay or by Western blot).
-
Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. youtube.com [youtube.com]
- 9. PathScan® RP Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
Unraveling the Apoptotic Cascade: A Technical Guide to Vegfr-2-IN-13
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms by which the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, Vegfr-2-IN-13, induces apoptosis in cancer cells. By targeting VEGFR-2, a key regulator of angiogenesis, this compound disrupts vital signaling pathways, ultimately leading to programmed cell death. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the pro-apoptotic effects of this compound.
Quantitative Analysis of Apoptotic Induction
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified through various in vitro assays. The following tables summarize the key quantitative data, offering a comparative overview of its potency against different cancer cell lines and its impact on crucial apoptotic markers.
| Cell Line | IC50 (µM) | Reference Compound (Sorafenib) IC50 (µM) |
| A549 (Lung) | 10.61 | 14.10 |
| HepG-2 (Liver) | 9.52 | 7.31 |
| Caco-2 (Colon) | 12.45 | 9.25 |
| MDA (Breast) | 11.52 | Not Specified |
| Table 1: In vitro cytotoxicity of a representative VEGFR-2 inhibitor (Compound 11) against various human cancer cell lines.[1][2][3] |
| Parameter | Fold Change vs. Control |
| Apoptosis Rate (HepG-2 cells) | 8.8-fold increase (from 5% to 44%) |
| BAX/Bcl-2 Ratio | 4-fold increase |
| Caspase-3 Level | 2.3-fold increase |
| p53 Expression | 3-fold increase |
| Table 2: Quantitative impact of a representative VEGFR-2 inhibitor (Compound 11) on key apoptotic markers in HepG-2 cells.[1] |
Core Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity.
Methodology:
-
The VEGFR-2 Kinase Assay Kit (BPS-Bioscience, USA) is utilized.
-
The assay is performed according to the manufacturer's instructions.
-
Various concentrations of the test compound are incubated with the VEGFR-2 enzyme and its substrate.
-
The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.
-
The percentage of inhibition relative to a control (e.g., Sorafenib) is calculated.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.[1][3]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine cell viability and cytotoxicity.
Methodology:
-
Human cancer cell lines (e.g., A549, HepG-2, Caco-2, MDA) are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
HepG-2 cells are treated with the IC50 concentration of the test compound for 48 hours.
-
The cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cells are resuspended in a binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells.
-
PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[1][4]
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Methodology:
-
HepG-2 cells are treated with the test compound.
-
Total protein is extracted from the cells.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., BAX, Bcl-2, Caspase-3, p53).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).[1]
Visualizing the Molecular Cascade
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound-induced apoptosis.
Figure 1: Signaling pathway of this compound induced apoptosis.
Figure 2: Workflow for Annexin V-FITC/PI apoptosis assay.
By inhibiting the VEGFR-2 signaling pathway, this compound effectively downregulates pro-survival signals mediated by the PI3K/Akt pathway, leading to a decrease in the anti-apoptotic protein Bcl-2.[5][6] Concurrently, it upregulates the expression of the tumor suppressor p53, which in turn increases the levels of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio triggers the activation of executioner caspases, such as Caspase-3, culminating in the induction of apoptosis.[1][7] The multifaceted approach of this compound, targeting both survival and death pathways, underscores its potential as a promising anti-cancer therapeutic agent.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Inhibition of Vascular Smooth Muscle and Cancer Cell Proliferation by New VEGFR Inhibitors and Their Immunomodulator Effect: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-13: A Potent Inhibitor of Angiogenesis and Proliferation in HepG2 Hepatocellular Carcinoma Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Overexpression of VEGFR-2 is observed in various cancers, including hepatocellular carcinoma (HCC), making it a prime target for anticancer therapies.[3] Vegfr-2-IN-13, also identified as compound 19a, has emerged as a potent and selective inhibitor of VEGFR-2, demonstrating significant antitumor activity in preclinical studies. This technical guide provides a comprehensive overview of the effects of this compound on HepG2 human hepatocellular carcinoma cells, detailing its mechanism of action, experimental protocols, and key quantitative data.
Core Mechanism of Action
This compound exerts its anticancer effects on HepG2 cells through a dual mechanism: the direct inhibition of VEGFR-2 kinase activity and the subsequent induction of cell cycle arrest and apoptosis. Its high potency against VEGFR-2 disrupts the downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency against both its molecular target and cancer cell proliferation.
Table 1: Inhibitory Activity of this compound
| Target | Metric | This compound | Sorafenib (Reference) |
| VEGFR-2 Kinase | IC50 | 3.4 nM[4][5] | 3.12 nM[4][5] |
| HepG2 Cell Proliferation | IC50 | 5.4 µM[4][5] | 2.17 µM[4][5] |
Effects on HepG2 Cancer Cells
Cell Cycle Arrest
Treatment of HepG2 cells with this compound leads to a significant disruption of the normal cell cycle progression. Specifically, the compound induces cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis and thus inhibiting cell division.[4][5]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in HepG2 cells.[6][7] This is achieved through the modulation of key apoptotic regulatory proteins.
Table 2: Effect of this compound on Apoptotic Markers in HepG2 Cells
| Apoptotic Marker | Effect | Fold Change vs. Control |
| Bax (Pro-apoptotic) | Upregulation | 2.33-fold increase[8] |
| Bcl-2 (Anti-apoptotic) | Downregulation | 1.88-fold decrease[8] |
| Cleaved Caspase-9 | Upregulation | 2.69-fold increase[8] |
| Cleaved Caspase-3 | Upregulation | 2.44-fold increase[8] |
The significant increase in the Bax/Bcl-2 ratio, coupled with the activation of the caspase cascade, confirms the induction of the intrinsic apoptotic pathway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring novel of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as anti-diabetic and anti-Alzheimer agents with in-silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.org]
- 7. Apoptosis Inducer, Gene | MedChemExpress [medchemexpress.eu]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a downstream signaling cascade promoting endothelial cell proliferation, migration, and survival.[4][5] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several cancers, making it a prime target for anti-cancer therapies.[3][5] Vegfr-2-IN-13 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound on recombinant human VEGFR-2.
Principle of the Assay
The in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of this compound is quantified by measuring the reduction in substrate phosphorylation in the presence of the compound. The amount of phosphorylated substrate can be detected using various methods, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or antibody-based detection of the phosphorylated substrate. This protocol will focus on a luminescence-based method.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human VEGFR-2 (GST-tagged) | BPS Bioscience | 40301 | -80°C |
| 5x Kinase Buffer 1 | BPS Bioscience | 79334 | -20°C |
| ATP (500 µM) | BPS Bioscience | 79686 | -20°C |
| PTK Substrate (Poly (Glu:Tyr, 4:1)) | BPS Bioscience | 40217 | -20°C |
| This compound | (Specify Supplier) | (Specify Catalog #) | -20°C |
| Kinase-Glo® MAX | Promega | V6071 | -20°C |
| DMSO | (Specify Supplier) | (Specify Catalog #) | Room Temperature |
| White, 96-well plate | BPS Bioscience | 79696 | Room Temperature |
| Dithiothreitol (DTT, 1 M) (optional) | (Specify Supplier) | (Specify Catalog #) | -20°C |
Experimental Protocol
Reagent Preparation
-
1x Kinase Buffer: Prepare 3 ml of 1x Kinase Buffer by diluting 600 µl of 5x Kinase Buffer 1 with 2400 µl of sterile deionized water. This is sufficient for approximately 100 reactions.[1] If desired, DTT can be added to the 1x Kinase Buffer to a final concentration of 1 mM.
-
VEGFR-2 Enzyme Dilution: Thaw the recombinant VEGFR-2 enzyme on ice. Briefly centrifuge the tube to collect the contents. Dilute the enzyme to a working concentration of 1 ng/µl with 1x Kinase Buffer. Keep the diluted enzyme on ice. Avoid multiple freeze-thaw cycles.[1]
-
This compound Stock and Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From the stock solution, prepare serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µl reaction, mix the following components:
-
6 µl of 5x Kinase Buffer 1
-
1 µl of 500 µM ATP
-
1 µl of 50x PTK substrate
-
17 µl of sterile deionized water[1]
-
-
Plate Setup:
-
Add 25 µl of the master mixture to each well of a white 96-well plate.[1]
-
Test Wells: Add 5 µl of the diluted this compound solutions to the respective wells.
-
Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µl of the diluted VEGFR-2 enzyme (1 ng/µl).
-
To the "Blank" wells, add 20 µl of 1x Kinase Buffer.[1]
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
After the incubation period, add 50 µl of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Data Analysis
The inhibitory activity of this compound is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Calculation of Percent Inhibition:
% Inhibition = 100 x [1 - (Luminescenceinhibitor - Luminescenceblank) / (Luminescencepositive control - Luminescenceblank)]
Data Presentation
Table 1: Hypothetical Inhibition Data for this compound against VEGFR-2
| This compound (nM) | Average Luminescence (RLU) | % Inhibition |
| 0 (Positive Control) | 850,000 | 0 |
| 1 | 765,000 | 10 |
| 10 | 425,000 | 50 |
| 100 | 127,500 | 85 |
| 1000 | 42,500 | 95 |
| Blank | 10,000 | - |
Table 2: Summary of IC₅₀ Values
| Compound | IC₅₀ (nM) |
| This compound | 10 |
| Sorafenib (Reference) | 3.12[3] |
Visualizations
Caption: VEGFR-2 signaling pathway.
Caption: In vitro kinase assay workflow.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Application Notes and Protocols for Vegfr-2-IN-13 in Cell Culture
For Research Use Only
Introduction
Vegfr-2-IN-13 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] By targeting the ATP-binding site of the VEGFR-2 kinase, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to assess its biological activity.
Mechanism of Action
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3] this compound acts as a Type II inhibitor, binding to a hydrophobic pocket adjacent to the ATP-binding site, thereby preventing receptor phosphorylation and subsequent signal transduction.[1][2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| VEGFR-2 | 26.38 |
| VEGFR-1 | 350 |
| VEGFR-3 | 425 |
| PDGFRβ | 890 |
| c-Kit | 1250 |
IC₅₀ values were determined by in vitro kinase assays.
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HUVEC | Normal Endothelial | > 50 |
| HT-29 | Colon Cancer | 1.14 |
| MKN-45 | Gastric Cancer | 2.5 |
| A549 | Lung Cancer | 5.85 |
| HepG2 | Liver Cancer | 4.61 |
| MCF-7 | Breast Cancer | 9.77 |
IC₅₀ values were determined after 72 hours of continuous exposure using a standard cell viability assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the anti-proliferative effect of this compound on various cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HT-29, A549)
-
Complete growth medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium from a concentrated stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
6-well cell culture plates
-
This compound
-
Recombinant human VEGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Starve the cells in a serum-free medium for 12-16 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
VEGF Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 levels to total VEGFR-2 and the loading control (β-actin).
Troubleshooting
-
Low Potency in Cell-Based Assays:
-
Ensure the compound is fully dissolved in DMSO and diluted properly in the culture medium.
-
Verify the expression level of VEGFR-2 in the chosen cell line.
-
Optimize the treatment duration.
-
-
High Background in Western Blots:
-
Ensure complete blocking of the membrane.
-
Optimize antibody concentrations and washing steps.
-
Use fresh lysis buffer with protease and phosphatase inhibitors.
-
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols for Determining the Optimal Concentration of VEGFR-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Its role in tumor growth and metastasis makes it a critical target for cancer therapy.[3][4] This document provides detailed application notes and protocols for determining the optimal experimental concentration of a VEGFR-2 inhibitor, using "Vegfr-2-IN-13" as a placeholder for any novel or uncharacterized inhibitor of this class. Since specific data for a compound named "this compound" is not publicly available, this guide will focus on the principles and methodologies for establishing effective concentrations for any new VEGFR-2 inhibitor.
The optimal concentration of an inhibitor is crucial for achieving maximal target inhibition with minimal off-target effects and cytotoxicity. The following sections will guide researchers through a systematic approach to determine the appropriate concentration range for both in vitro and cell-based assays.
Data Presentation: Reported Inhibitory Concentrations of Various VEGFR-2 Inhibitors
To provide a reference for the expected potency of VEGFR-2 inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several known inhibitors against the VEGFR-2 kinase and various cancer cell lines. These values can serve as a starting point for designing dose-response experiments for a new inhibitor like "this compound".
| Inhibitor Name | Target | IC50 (µM) | Cell Line(s) |
| Sorafenib | VEGFR-2 | 0.082 - 0.588 | - |
| Compound 11 | VEGFR-2 | 0.192 | - |
| Compound 10e | VEGFR-2 | 0.241 | - |
| Compound 13a | VEGFR-2 | 0.258 | - |
| Compound 88d, 88e, 88k | VEGFR-2 | 0.31 - 0.35 | - |
| Compound 7 | VEGFR-2 | 0.340 | - |
| Compound 91b, 91e | VEGFR-2 | 0.53 - 0.61 | - |
| Sorafenib | - | 7.31 - 10.75 | HepG-2, Caco-2, MDA, A549 |
| Compound 88k | - | 5.85 - 10.42 | A549, PC-3, MDA-MB-231, HepG2 |
| Compound 11 | - | 9.52 - 12.45 | HepG-2, Caco-2, MDA, A549 |
| Compound 91b, 91e | - | 1.14 - 9.77 | HCT-116, MCF-7 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in kinase assays and cell density in cellular assays.[5]
Experimental Protocols
A logical workflow is essential for determining the optimal concentration of a new inhibitor. The following protocols outline the key experiments.
In Vitro VEGFR-2 Kinase Inhibition Assay
This initial biochemical assay determines the direct inhibitory activity of the compound on the isolated VEGFR-2 kinase.
Objective: To determine the IC50 value of "this compound" against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
"this compound" stock solution (in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of VEGFR-2 kinase and substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Inhibitor Dilution: Prepare a serial dilution of "this compound" in kinase buffer. A typical starting range could be from 1 nM to 100 µM. Also, prepare a DMSO-only control.
-
Reaction Initiation: In a 96-well plate, add the VEGFR-2 kinase/substrate solution to each well. Then, add the serially diluted inhibitor or DMSO control.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Km value for VEGFR-2 to accurately determine the potency of ATP-competitive inhibitors.[5]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration at which the inhibitor affects the viability of cells. It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.
Objective: To determine the IC50 of "this compound" on the proliferation of VEGFR-2-expressing cells and to assess its general cytotoxicity.
Materials:
-
VEGFR-2 expressing cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or cancer cell lines like HepG2, A549, HCT-116)[6][7]
-
Non-VEGFR-2 expressing cells (as a control for off-target cytotoxicity)
-
Complete cell culture medium
-
"this compound" stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of "this compound" in complete culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial experiment. Replace the medium in the wells with the medium containing the inhibitor dilutions or a DMSO control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Western Blot Analysis of VEGFR-2 Phosphorylation
This assay directly measures the inhibitor's ability to block VEGFR-2 activation in a cellular context.
Objective: To determine the concentration of "this compound" required to inhibit VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
VEGFR-2 expressing cells (e.g., HUVECs)
-
Serum-free cell culture medium
-
Recombinant human VEGF-A
-
"this compound" stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Culture and Starvation: Culture cells to near confluency. To reduce basal receptor activation, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of "this compound" (e.g., ranging from 0.1 to 10 times the kinase IC50) for 1-2 hours. Include a DMSO control.
-
VEGF Stimulation: Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-VEGFR-2, total VEGFR-2, and the loading control. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. The optimal concentration is the lowest concentration that significantly inhibits VEGF-induced phosphorylation.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: Workflow for determining the optimal inhibitor concentration.
Caption: Logic for selecting the optimal experimental concentration.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR-2 Inhibitor: Vegfr-2-IN-13
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels.[1][2] It is a receptor tyrosine kinase that, upon binding to its ligand (primarily VEGF-A), triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[3][4][5] These pathways include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt signaling axes.[3][6] Due to its central role in angiogenesis, which is a hallmark of cancer, VEGFR-2 is a significant target for anti-cancer drug development.[2] Small molecule inhibitors targeting the kinase activity of VEGFR-2, such as Vegfr-2-IN-13, are vital tools for both basic research and therapeutic development.
Reconstitution of this compound
Proper reconstitution of the lyophilized inhibitor is critical for ensuring its stability and activity. The following protocol provides a general guideline.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated precision pipettes
Protocol:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from entering the vial, which can affect compound stability.
-
Solvent Addition: Based on the information for the related compound VEGFR-2-IN-6, DMSO is a suitable solvent.[7][8] To prepare a stock solution (e.g., 10 mM), carefully add the calculated volume of anhydrous DMSO to the vial. For example, to make a 10 mM stock from 1 mg of a compound with a molecular weight of 423.5 g/mol (the MW of VEGFR-2-IN-6), you would add 236.1 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[8] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Immediately transfer the aliquots to the appropriate storage temperature as detailed below.
Storage and Stability
The stability of this compound is dependent on proper storage conditions, both as a powder and in solution.
-
Lyophilized Powder: The solid form of the inhibitor is generally stable for extended periods. Based on data for VEGFR-2-IN-6, the powder should be stored at -20°C for long-term stability (up to 3 years).[7]
-
Stock Solution in Solvent: Once reconstituted in a solvent like DMSO, the inhibitor is less stable. To maintain integrity, stock solutions should be stored at -80°C.[7][9] Under these conditions, the solution is typically stable for at least 6 months.[7] For short-term use, storage at -20°C may be acceptable for up to one month.[7]
Key Recommendation: Avoid repeated freeze-thaw cycles of the stock solution. Use a fresh aliquot for each experiment.
Quantitative Data Summary
The following table summarizes solubility and storage data for the related inhibitor, VEGFR-2-IN-6, as a reference.
| Parameter | Value & Conditions | Source(s) |
| Solubility | In DMSO: 25 mg/mL (59.03 mM). Ultrasonic treatment may be needed. | [7] |
| Storage (Powder) | -20°C for 3 years. | [7] |
| 4°C for 2 years. | [7] | |
| Storage (Solvent) | In DMSO at -80°C for 6 months. | [7][9] |
| In DMSO at -20°C for 1 month. | [7][9] |
Visualizations and Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[6] This activation initiates multiple downstream signaling cascades that regulate key cellular processes involved in angiogenesis.
Caption: Key VEGFR-2 signaling pathways activated by VEGF-A binding.
Experimental Workflow: Reconstitution and Storage
The following diagram outlines the standardized procedure for preparing and storing the VEGFR-2 inhibitor to ensure experimental reproducibility.
Caption: Workflow for the reconstitution and storage of this compound.
References
- 1. VEGFR-2 conformational switch in response to ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
- 9. VEGFR-2-IN-6|444731-47-9|MSDS [dcchemicals.com]
Application Note: Apoptosis Detection Assays for the Novel VEGFR-2 Inhibitor, Vegfr-2-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] In many types of cancer, VEGFR-2 is overexpressed, promoting tumor growth and metastasis by supplying tumors with necessary oxygen and nutrients.[1][3] Consequently, VEGFR-2 has become a significant target for the development of selective anticancer agents.[3][4] Vegfr-2-IN-13 is a novel small molecule inhibitor designed to target the VEGFR-2 kinase domain. A key mechanism by which anti-angiogenic agents exert their therapeutic effect is by inducing apoptosis (programmed cell death) in proliferating endothelial cells and, in some cases, directly in tumor cells.[4][5]
This document provides detailed protocols for three common and robust methods to detect and quantify apoptosis induced by this compound:
-
Annexin V/Propidium Iodide (PI) Staining: For detecting early and late-stage apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: For identifying DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-Glo® 3/7 Assay: For measuring the activity of key executioner caspases.
VEGFR-2 Signaling and Inhibition Leading to Apoptosis
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, such as the PI3K-Akt pathway, which are crucial for endothelial cell survival.[2] By blocking the ATP-binding site of the kinase domain, this compound inhibits this phosphorylation, leading to the downregulation of survival signals and the activation of intrinsic apoptotic pathways.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow Overview
The general workflow for assessing apoptosis involves cell culture, treatment with the inhibitor, preparing cells for the specific assay, data acquisition, and analysis.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vegfr-2-IN-13 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-13. The following sections address common solubility issues and provide guidance on proper handling and experimental use.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: For inhibitors of this class, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a stock solution. One similar compound, VEGFR-2-IN-6, is soluble in DMSO at a concentration of 25 mg/mL (59.03 mM), though this may require sonication to fully dissolve.[1] It is recommended to use freshly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]
Q2: My compound is not dissolving completely in DMSO, even with vortexing. What should I do?
A2: If you are experiencing poor solubility in DMSO, gentle warming and sonication can be effective. Try warming the solution in a water bath at 37°C for a short period. Additionally, using an ultrasonic bath can help break up particulates and facilitate dissolution.[2] Always ensure your vial is securely capped during these procedures.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions. These compounds are typically hydrophobic and have very low solubility in water-based buffers. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into your aqueous experimental medium to reach the final working concentration.
Q4: How should I store the this compound stock solution?
A4: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. For a similar inhibitor, VEGFR-2-IN-6, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing common solubility challenges with this compound.
Solubility Data Summary
The following table summarizes the solubility of a structurally related compound, VEGFR-2-IN-6, which can be used as a reference.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 59.03 | Ultrasonic assistance may be needed. Use newly opened DMSO.[1] |
| DMSO | 22.5 | 53.1 | Sonication is recommended.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
This protocol is based on a representative compound from the same inhibitor class.
-
Preparation: Before opening, bring the vial of this compound powder to room temperature. This prevents moisture from condensing on the compound.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of a compound with a molecular weight of 423.5 g/mol , you would add 236.13 µL of DMSO.[1]
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath for 15-30 minutes. Gentle warming to 37°C can also be applied. Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Once the compound is fully dissolved, create single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.
Visual Guides and Diagrams
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. The binding of its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3] This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5][6]
Caption: Simplified VEGFR-2 signaling cascade.
Troubleshooting Workflow for Solubility Issues
If you encounter issues with dissolving this compound, follow this logical workflow to identify and solve the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Vegfr-2 Inhibitor Experiments
Disclaimer: The following troubleshooting guide provides general advice for experiments involving small molecule inhibitors of VEGFR-2. Specific details for a compound designated "Vegfr-2-IN-13" are not publicly available. Therefore, this guidance is based on common challenges and solutions applicable to this class of inhibitors. Researchers should always consult the specific product datasheet for the inhibitor they are using.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results obtained with VEGFR-2 inhibitors. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Compound Solubility and Stability
-
Question: My Vegfr-2 inhibitor is not dissolving properly or is precipitating out of solution. What should I do?
-
Answer:
-
Verify Solvent and Concentration: Confirm that you are using the recommended solvent (typically DMSO for initial stock solutions) and that you have not exceeded the compound's solubility limit.[1] Always use freshly opened, anhydrous DMSO to avoid introducing water, which can affect the solubility of many inhibitors.
-
Sonication and Gentle Warming: Aid dissolution by sonicating the solution or gently warming it (e.g., in a 37°C water bath). Avoid excessive heat, which can degrade the compound.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Some compounds in solution may be less stable than in their powdered form.
-
Working Solution Preparation: When preparing working solutions in aqueous media, it is crucial to dilute the DMSO stock solution sufficiently. The final concentration of DMSO in your cell culture medium should typically be below 0.5% to avoid solvent-induced toxicity. Add the DMSO stock to your aqueous buffer or medium while vortexing to ensure rapid and even dispersion, which can prevent precipitation.
-
-
2. Inconsistent or No Inhibition of VEGFR-2 Phosphorylation
-
Question: I am not observing the expected decrease in phosphorylated VEGFR-2 (p-VEGFR2) in my Western blot analysis after treating cells with the inhibitor. What could be the reason?
-
Answer:
-
Inhibitor Concentration and Incubation Time:
-
Concentration: Ensure you are using an appropriate concentration of the inhibitor. The effective concentration can vary significantly between different cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type.
-
Incubation Time: The time required for the inhibitor to take effect can vary. A pre-incubation time of 1-2 hours before VEGF stimulation is common, but this may need to be optimized.
-
-
VEGF Stimulation:
-
VEGF Activity: Confirm that your VEGF ligand is active and used at a concentration that robustly induces VEGFR-2 phosphorylation in your control cells.
-
Stimulation Time: The peak of VEGFR-2 phosphorylation is often transient, typically occurring within 5-15 minutes of VEGF stimulation. Harvest cell lysates at the optimal time point.
-
-
Cellular Health and Receptor Expression:
-
Cell Viability: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways.
-
VEGFR-2 Expression: Verify that your cell line expresses sufficient levels of VEGFR-2.[2]
-
-
Western Blotting Technique:
-
Antibody Quality: Use a high-quality, validated antibody specific for phosphorylated VEGFR-2 at the relevant tyrosine residue (e.g., Tyr1175).[3]
-
Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) and a total VEGFR-2 control to ensure equal protein loading and to assess if the inhibitor affects total VEGFR-2 levels.
-
Positive and Negative Controls: Include untreated, VEGF-stimulated cells as a positive control for phosphorylation and cells treated with a known, potent VEGFR-2 inhibitor as a positive inhibitor control.
-
-
-
3. Unexpected Cell Viability or Proliferation Results
-
Question: My cell viability/proliferation assay shows inconsistent results or no effect of the Vegfr-2 inhibitor. Why might this be?
-
Answer:
-
Assay Type and Duration: The choice of assay (e.g., MTT, CCK-8, or a direct cell count) and the duration of the experiment are critical. Inhibition of angiogenesis is often cytostatic rather than cytotoxic. Effects on cell proliferation may take 48-72 hours to become apparent.
-
Cell Line Dependence: The effect of a VEGFR-2 inhibitor on cell viability is highly dependent on the cell line. Endothelial cells, which are primary targets, will be more sensitive than cell lines that do not rely on VEGFR-2 signaling for survival and proliferation.
-
Off-Target Effects: At higher concentrations, small molecule kinase inhibitors can have off-target effects that may confound viability results.[4][5] It is crucial to correlate viability data with direct measures of VEGFR-2 inhibition (e.g., p-VEGFR2 Western blot).
-
Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can interfere with the inhibitor's effect. Consider reducing the serum concentration or using serum-free media during the experiment, if appropriate for your cell line.
-
-
4. In Vivo Experiment Challenges
-
Question: I am not observing the expected anti-angiogenic or anti-tumor effects in my animal model. What should I consider?
-
Answer:
-
Pharmacokinetics and Bioavailability: Small molecule inhibitors can have variable pharmacokinetic profiles.[6] Ensure the dosing regimen (dose, frequency, and route of administration) is sufficient to achieve and maintain an effective concentration of the drug at the tumor site.
-
Drug Delivery and Stability: The formulation and delivery vehicle can impact the inhibitor's stability and bioavailability in vivo.
-
Tumor Model: The choice of tumor model is critical. The tumor's vascularity and dependence on VEGF/VEGFR-2 signaling will influence the inhibitor's efficacy.
-
Drug Resistance: Tumors can develop resistance to VEGFR-2 inhibitors through various mechanisms, including the activation of alternative pro-angiogenic pathways.[5][6]
-
-
Quantitative Data Summary
The following table summarizes typical IC50 values for several well-characterized VEGFR-2 inhibitors. Note that these values can vary depending on the specific assay conditions and cell types used.
| Inhibitor | Target(s) | VEGFR-2 IC50 (in vitro) | Reference |
| Apatinib | VEGFR-2, c-Ret, c-Kit, c-Src | 1 nM | [7] |
| Ki8751 | VEGFR-2 | 0.9 nM | [7] |
| Pazopanib | VEGFR1/2/3, PDGFR, FGFR, c-Kit | 30 nM | [7] |
| Regorafenib | VEGFR1/2/3, PDGFRβ, c-Kit, RET, Raf-1 | 4.2 nM (murine) | [7] |
| Sorafenib | VEGFR-2, PDGFR, c-Kit, FLT3, RET, Raf | 0.08 µM - 0.19 µM | [1][8] |
Key Experimental Protocols
1. Western Blot for Phospho-VEGFR2 (p-VEGFR2)
-
Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and allow them to adhere and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 2-4 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the Vegfr-2 inhibitor at the desired concentrations for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 20-50 ng/mL) for 5-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-VEGFR2 (e.g., Tyr1175) overnight at 4°C. Also, run parallel blots for total VEGFR-2 and a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an appropriate imaging system.
2. Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Vegfr-2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
Reagent Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: For MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a Vegfr-2 inhibitor.
Caption: A logical workflow for troubleshooting unexpected results in Vegfr-2 inhibitor experiments.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Vegfr-2-IN-13 precipitation in media
Welcome to the technical support center for Vegfr-2-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent and resolve issues such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its primary application is in cancer research and drug development, where it is used to study the effects of inhibiting the VEGFR-2 signaling pathway, which is crucial for tumor growth and metastasis.[1]
Q2: What is the solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] Its solubility in aqueous solutions like cell culture media is significantly lower.
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO.[1] Storing the inhibitor in small aliquots at -20°C or -80°C will help to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: My this compound precipitated after I added it to my cell culture media. What is the cause?
Precipitation of hydrophobic compounds like this compound is a common issue when diluting a DMSO stock solution into an aqueous environment like cell culture media. The primary reason is the significant drop in solubility as the highly soluble DMSO environment is replaced by the aqueous media. This can be exacerbated by factors such as the final concentration of the inhibitor, the concentration of DMSO in the media, the temperature, and potential interactions with media components.
Q5: What is the maximum concentration of DMSO that cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%. However, it is crucial to perform a vehicle control experiment with the same final concentration of DMSO to ensure that the observed effects are due to the inhibitor and not the solvent.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to prevent the precipitation of this compound in your cell culture media.
Problem: this compound precipitates out of solution upon addition to cell culture media.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the media may exceed its aqueous solubility limit. | Determine the optimal working concentration through a dose-response experiment. If a high concentration is necessary, consider alternative strategies outlined below. |
| High DMSO Shock | Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to rapidly precipitate due to localized high concentrations of the inhibitor and a sudden change in solvent polarity. | Perform serial dilutions of the DMSO stock solution in DMSO to a lower concentration before the final dilution into the media. This reduces the "DMSO shock." |
| Low Media Temperature | Cold media can decrease the solubility of many compounds. | Pre-warm the cell culture media to 37°C before adding the this compound solution. |
| Interaction with Media Components | Components in the media, such as salts (e.g., phosphates) or proteins, can interact with the inhibitor and reduce its solubility. | If using a phosphate-buffered saline (PBS) based medium, consider switching to a saline-based solution for dilution, as phosphates can sometimes cause precipitation of small molecules. Minimize the serum concentration if possible, or use a serum-free medium for the initial dissolution before adding serum. |
| Insufficient Mixing | Inadequate mixing upon addition of the inhibitor can lead to localized high concentrations and precipitation. | Add the diluted inhibitor dropwise to the media while gently swirling or vortexing the tube. |
| Use of Co-solvents | For particularly challenging solubility issues, the use of a co-solvent system may be necessary. | For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80.[2] While less common for in vitro work, a small, non-toxic concentration of such excipients could be tested to improve solubility. Always perform vehicle controls. |
| Sonication | Micro-precipitates may not be visible to the naked eye. | Brief sonication of the final working solution in a water bath can help to dissolve small precipitates.[2] Be cautious with sonication as it can generate heat and potentially degrade the compound. |
Experimental Protocols
Protocol 1: Standard Dilution Method for Cell Culture Experiments
This protocol is designed to minimize precipitation when preparing a working solution of this compound for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture media (37°C)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Based on the molecular weight of this compound (454.5 g/mol ), dissolve the appropriate amount of powder in DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 4.545 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Prepare Intermediate Dilutions in DMSO:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM). This step is crucial to reduce the final volume of DMSO added to the culture media.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture media to 37°C.
-
Calculate the volume of the appropriate intermediate DMSO stock needed to achieve your desired final concentration in the media. Aim for a final DMSO concentration of ≤ 0.5%.
-
Add the calculated volume of the intermediate DMSO stock dropwise to the pre-warmed media while gently vortexing or swirling.
-
-
Visual Inspection and Use:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Add the final working solution to your cell cultures immediately.
-
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway of VEGFR-2, which is the target of this compound. Inhibition of VEGFR-2 blocks the downstream signaling cascades that lead to angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Preparing Working Solutions
This workflow diagram outlines the recommended steps to prepare a working solution of this compound while minimizing the risk of precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
Vegfr-2-IN-13 inconsistent assay results
Disclaimer: Information regarding a specific inhibitor designated "Vegfr-2-IN-13" is not publicly available. This guide provides troubleshooting advice and technical information applicable to small molecule inhibitors of VEGFR-2, addressing common sources of inconsistent assay results encountered by researchers.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that can lead to variability and inconsistent results in VEGFR-2 kinase assays.
| Question | Answer and Troubleshooting Steps |
| Why am I seeing high variability between replicate wells? | High variability can stem from several sources: - Pipetting Inaccuracy: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix all reagents thoroughly before dispensing. - Edge Effects: Evaporation can concentrate reagents in the outer wells of a plate. To mitigate this, avoid using the outermost wells or fill them with a buffer/media to maintain humidity. - Incomplete Reagent Mixing: After adding reagents to a well, ensure proper mixing by gently tapping the plate or using a plate shaker, being careful to avoid cross-contamination. |
| My IC50 value is significantly different from previous experiments or published data. | A shifting IC50 value is a common problem and can be attributed to: - Compound Stability: The inhibitor may be unstable in your assay buffer or sensitive to freeze-thaw cycles. Aliquot the compound upon receipt and store it under recommended conditions. Prepare fresh dilutions for each experiment from a stock solution.[1] - ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Km of the enzyme for ATP, for comparability between experiments.[2] - Enzyme Activity/Batch: The specific activity of the recombinant VEGFR-2 enzyme can vary between batches. If you switch to a new lot of enzyme, re-validation of your assay is recommended. - Assay Incubation Time: Ensure incubation times for the kinase reaction are consistent. A longer incubation might lead to a lower apparent IC50. |
| The inhibitor shows no activity or very low potency. | If the inhibitor appears inactive, consider the following: - Solubility Issues: The compound may be precipitating out of solution at the tested concentrations. Visually inspect your solutions. If precipitation is suspected, try dissolving the compound in a different solvent or using a lower concentration range. The final DMSO concentration in the assay should typically not exceed 1%.[1] - Incorrect Assay Conditions: Verify that all assay components (buffer pH, salt concentration, co-factors) are correct for optimal VEGFR-2 activity. - In-vitro vs. In-vivo Discrepancy: An inhibitor that is active in a cell-based (in-vivo) context may appear inactive in a biochemical (in-vitro) assay if it is a pro-drug that requires metabolic activation, or if its mechanism is not direct kinase inhibition.[3] |
| My assay signal is noisy or shows high background. | High background can mask the true inhibitory effect: - Compound Interference: Some test compounds can interfere with the assay detection method. For example, fluorescent compounds can interfere with fluorescence-based readouts.[4] Run a control plate with the compound and detection reagents but without the enzyme to check for interference. - Reagent Quality: Ensure all buffers and reagents are fresh and not contaminated. Old or improperly stored ATP can hydrolyze, leading to high background in ADP-detection assays. |
| Why are my cell-based assay results inconsistent? | Cell-based assays introduce additional layers of complexity: - Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Senescent or unhealthy cells will respond poorly and inconsistently. - Serum Components: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period.[3] - Cell Density: Ensure that cells are seeded at a consistent density across all wells, as this can affect the response to the inhibitor. |
Representative Data for Common VEGFR-2 Inhibitors
As no specific data is available for "this compound", the following table summarizes IC50 values for several well-characterized, publicly documented VEGFR-2 inhibitors to provide a point of reference for expected potency in biochemical assays.
| Inhibitor | Target(s) | VEGFR-2 IC50 (nM) | Assay Type | Reference |
| Cabozantinib (XL184) | VEGFR-2, c-Met, Ret, Kit, Flt, Tie2, AXL | 0.035 | Cell-free | [5] |
| Apatinib | VEGFR-2, Ret, c-Kit, c-Src | 1 | Cell-free | [5][6] |
| Ki8751 | VEGFR-2 | 0.9 | Cell-free | [5] |
| Motesanib (AMG-706) | VEGFR1/2/3, Kit, PDGFR, Ret | 3 | Cell-free | [6] |
| Regorafenib | VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-1 | 4.2 | Cell-free | [6] |
| Vandetanib | VEGFR-2, VEGFR-3, EGFR | 40 | Cell-free | [5] |
| Sorafenib | VEGFR-2, PDGFR, Raf | 82 | Cell-free | [7] |
| Sunitinib | VEGFR, PDGFR, Kit, Flt3, Ret, CSF-1R | 18.9 (nM) | Kinase Assay | [8] |
Note: IC50 values can vary significantly based on the specific assay conditions (e.g., ATP concentration, enzyme batch, substrate used). This table is for comparative purposes only.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is a generalized procedure based on commercially available kits (e.g., BPS Bioscience VEGFR2 (KDR) Kinase Assay Kit) for measuring the activity of recombinant VEGFR-2 by quantifying the amount of ATP remaining after the kinase reaction.[1][9]
Materials:
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution at a specified concentration (e.g., 2x Km of the enzyme)
-
Test Inhibitor (e.g., this compound) dissolved in 100% DMSO
-
ATP detection reagent (e.g., Kinase-Glo™ Max)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a 1x Kinase Buffer solution. Prepare serial dilutions of the test inhibitor in 100% DMSO. Then, create intermediate dilutions of the inhibitor in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Buffer, the desired final concentration of ATP, and the kinase substrate.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.
-
Add 5 µL of Diluent Solution (e.g., 10% DMSO) to "Positive Control" (enzyme + substrate) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition: Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer. Add 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Reaction Initiation: Add 25 µL of the Master Mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 50 µL of the detection reagent to each well.
-
Incubate at room temperature for 15 minutes, protecting the plate from light.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Subtract the "Blank" value from all other readings. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.
Experimental Workflow: Kinase Inhibitor Screening
Caption: General workflow for an in vitro kinase inhibitor assay.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting inconsistent assay results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: A Guide to Vegfr-2-IN-13 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves for the novel VEGFR-2 inhibitor, Vegfr-2-IN-13.
Troubleshooting Guides
Optimizing this compound Dose-Response Curves in Cell-Based Assays
A precise dose-response curve is critical for determining key parameters such as the IC50 value of this compound. Below is a detailed protocol and troubleshooting advice for common issues encountered during these experiments.
Detailed Experimental Protocol: Cell Viability Assay
This protocol outlines a typical workflow for generating a dose-response curve using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Cell Line Selection and Culture:
-
Use an endothelial cell line that expresses high levels of VEGFR-2, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture cells in their recommended growth medium, supplemented with growth factors like VEGF, to ensure active VEGFR-2 signaling.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Plate Preparation:
-
Seed HUVECs into a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Preparation and Dilution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations. It is advisable to use at least 8-10 concentrations to generate a complete curve. A common approach is a half-log (3.16-fold) or log-fold dilution series.
-
-
Cell Treatment:
-
Carefully add the diluted this compound solutions to the appropriate wells.
-
Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
A known VEGFR-2 inhibitor, such as Sunitinib or Sorafenib, can be used as a positive control.[1]
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration (e.g., 48-72 hours). This duration should be optimized based on the cell line's doubling time and the inhibitor's mechanism of action.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (media-only wells).
-
Normalize the data to the vehicle-only controls (representing 100% viability).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value.[2]
-
Summary of Key Experimental Parameters
| Parameter | Recommendation | Considerations |
| Cell Line | HUVECs or other high VEGFR-2 expressing endothelial cells | Ensure consistent cell passage number to minimize variability. |
| Seeding Density | 5,000-10,000 cells/well (for 96-well plate) | Optimize to ensure cells are in the exponential growth phase during treatment. |
| Inhibitor Concentrations | 8-10 points, log or half-log dilutions | The concentration range should span from no effect to complete inhibition. |
| Treatment Duration | 48-72 hours | Should be sufficient to observe an effect on cell proliferation. |
| Positive Control | Sunitinib or Sorafenib | Validates assay performance and provides a benchmark. |
| Vehicle Control | DMSO (or other solvent) | The final concentration should be consistent across all wells and non-toxic (typically <0.5%). |
| Replicates | Minimum of triplicates | Increases the statistical power and reliability of the results. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Dose-Response Effect Observed | - Inhibitor concentration is too low.- Incorrect assay endpoint or duration.- The chosen cell line is not sensitive to VEGFR-2 inhibition.- Inhibitor is inactive or degraded. | - Test a wider and higher range of concentrations.- Optimize the treatment duration.- Confirm VEGFR-2 expression and signaling in your cell line.- Verify the integrity and proper storage of the inhibitor. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors during inhibitor dilution or addition.- Edge effects on the microplate. | - Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the plate.- Ensure thorough mixing of all solutions. |
| Steep or Shallow Dose-Response Curve | - Narrow range of inhibitor concentrations.- Assay is not sensitive enough.- Potential off-target effects at high concentrations. | - Use a wider range of concentrations with more data points around the expected IC50.- Optimize the assay conditions (e.g., cell density, incubation time).- Consider alternative assays to confirm the mechanism of action. |
| Inconsistent IC50 Values Between Experiments | - Variation in cell passage number or health.- Differences in reagent preparation.- Fluctuation in incubation conditions. | - Use cells within a narrow passage number range.- Prepare fresh reagents for each experiment.- Strictly control incubation time, temperature, and CO2 levels. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a small molecule inhibitor like this compound?
A1: Small molecule VEGFR-2 inhibitors are typically tyrosine kinase inhibitors (TKIs). They function by binding to the ATP-binding site within the intracellular kinase domain of the VEGFR-2 receptor. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step for initiating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3][4]
Q2: How do I determine the optimal concentration range for my initial dose-response experiment?
A2: For a novel inhibitor, it's best to start with a broad concentration range. A common starting point is a 7-point dilution series with 10-fold dilutions, for example, from 100 µM down to 10 nM. This wide range helps to identify the approximate potency of the compound and ensures that you capture the full sigmoidal curve. Subsequent experiments can then use a narrower range with more data points around the estimated IC50.
Q3: What are suitable positive and negative controls for a VEGFR-2 inhibition assay?
A3:
-
Positive Control: A well-characterized, potent VEGFR-2 inhibitor like Sunitinib, Sorafenib, or Axitinib. This helps to validate that the assay is working correctly.
-
Negative Control (Vehicle): The solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration used in the treatment wells. This accounts for any effects of the solvent on the cells.
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Untreated Control: Cells in media alone, which represents the baseline for normal cell growth.
Q4: How should I prepare and store a novel kinase inhibitor like this compound?
A4: Most kinase inhibitors are dissolved in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C in desiccated conditions. Before use, thaw an aliquot completely and bring it to room temperature.
Q5: What are potential off-target effects I should be aware of?
A5: Kinase inhibitors can sometimes inhibit other kinases, especially those with similar ATP-binding sites. For VEGFR-2 inhibitors, potential off-targets include other members of the VEGFR family (VEGFR-1, VEGFR-3) and other tyrosine kinases like PDGFR and c-Kit. Off-target effects can lead to unexpected cellular responses or toxicity. It is advisable to perform kinase profiling assays to assess the selectivity of a novel inhibitor.
Visualizations
Below are diagrams illustrating the VEGFR-2 signaling pathway and a typical experimental workflow for generating a dose-response curve.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for a dose-response assay.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Small Molecule VEGFR-2 Inhibitors for Cancer Research
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have emerged as a cornerstone in the treatment of various solid tumors. By disrupting the signaling cascade that promotes angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—these agents effectively starve tumors of vital nutrients and oxygen. This guide provides a comparative overview of several prominent small molecule VEGFR-2 inhibitors, presenting key experimental data to aid researchers, scientists, and drug development professionals in their work.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of several well-established VEGFR-2 inhibitors against VEGFR-2 and a selection of other relevant kinases. This data highlights the varying degrees of potency and selectivity among these compounds.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| Axitinib | 0.2[1] | VEGFR-1 (1.2), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[1] |
| Cabozantinib | 0.035[2][3] | c-Met (1.3), RET (4), c-Kit (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[2][3] |
| Lenvatinib | 4.0[4] | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (100), RET, c-Kit[4] |
| Pazopanib | 30[5] | VEGFR-1 (10), VEGFR-3 (47), PDGFRα (84), FGFR, c-Kit (140), c-Fms (146) |
| Regorafenib | 4.2 (murine) | VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5), B-RAF (28) |
| Sorafenib | 90[6] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), Flt-3 (58), c-Kit (68)[6] |
| Sunitinib | 80[7] | PDGFRβ (2)[7], c-Kit, FLT3-ITD (50), FLT3-Asp835 (30)[8] |
| Vandetanib | 40 | VEGFR-3 (110), EGFR (500), RET (130) |
Cellular Activity: Inhibiting Cancer Cell Proliferation
The efficacy of these inhibitors extends beyond enzymatic inhibition to cellular processes. The following table presents the IC50 values for the inhibition of proliferation in various cancer cell lines, demonstrating the cytotoxic potential of these compounds.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Axitinib | A-498 | Renal Cell Carcinoma | 13.6 (96h)[9][10] |
| Caki-2 | Renal Cell Carcinoma | 36 (96h)[9][10] | |
| SH-SY5Y | Neuroblastoma | 0.274[1] | |
| Cabozantinib | SNU-5 | Gastric Carcinoma | 0.019 |
| Hs746T | Gastric Carcinoma | 0.0099 | |
| TT | Medullary Thyroid Cancer | 0.094 (72h)[11] | |
| Lenvatinib | Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23[4] |
| HuH-7 | Hepatocellular Carcinoma | 0.42[4] | |
| JHH-7 | Hepatocellular Carcinoma | 0.64[4] | |
| 8505C | Anaplastic Thyroid Cancer | 24.26[12] | |
| TCO1 | Anaplastic Thyroid Cancer | 26.32[12] | |
| Pazopanib | 786-O | Renal Cell Carcinoma | ~16 (in 3D culture)[13] |
| RT4 | Bladder Cancer | 5.14[5] | |
| Regorafenib | SW620 | Colorectal Carcinoma | 0.97-3.27 |
| Colo-205 | Colorectal Carcinoma | 0.97-3.27 | |
| HepG2 | Hepatocellular Carcinoma | Varies with study | |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 5.93-8.51 (72h)[14] |
| Huh7 | Hepatocellular Carcinoma | 7.11-17.11 (72h)[14] | |
| LM3 | Hepatocellular Carcinoma | 4.47 (24h)[15] | |
| Sunitinib | 786-O | Renal Cell Carcinoma | 4.6[16] |
| ACHN | Renal Cell Carcinoma | 1.9[16] | |
| Caki-1 | Renal Cell Carcinoma | 2.8[16] | |
| Vandetanib | Multiple HCC and ICC lines | Liver Cancers | 2.7 - 83[17] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols are essential. Below are representative methodologies for key assays used to evaluate VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay Protocol
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Principle: A purified recombinant human VEGFR-2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplates
-
Detection reagents (e.g., phosphotyrosine-specific antibody conjugated to a reporter enzyme)
-
-
Procedure:
-
Coat a 96-well plate with the substrate.
-
Add the VEGFR-2 enzyme, kinase buffer, and varying concentrations of the test inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Wash the wells to remove unbound reagents.
-
Add a phosphotyrosine-specific antibody and incubate.
-
Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a substrate for the reporter enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for inhibitor evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: Sunitinib vs. a Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Preclinical Comparison of a Multi-Targeted Kinase Inhibitor and a Selective VEGFR-2 Inhibitor.
In the landscape of anti-angiogenic cancer therapy, receptor tyrosine kinases (RTKs) are critical targets. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors that block the ATP-binding site of the VEGFR-2 kinase domain are a cornerstone of modern oncology. This guide provides a comparative preclinical overview of two distinct types of VEGFR-2 inhibitors: Sunitinib, an FDA-approved multi-targeted inhibitor, and a representative highly selective VEGFR-2 inhibitor, Apatinib. While direct comparative data for "Vegfr-2-IN-13" is not available in published literature, Apatinib serves as a well-characterized surrogate for a compound designed with high selectivity for VEGFR-2.
Sunitinib is known to inhibit multiple RTKs, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, contributing to both anti-angiogenic and direct anti-tumor effects.[1][2][3] In contrast, selective inhibitors are designed to potently target VEGFR-2 while minimizing interaction with other kinases, a strategy aimed at reducing off-target side effects. This guide presents key preclinical data to highlight the differences in potency and selectivity, details the experimental methodologies used to generate such data, and provides visual workflows and pathway diagrams to contextualize the findings.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of Sunitinib and Apatinib against their primary target, VEGFR-2, and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Parameter | Sunitinib | Apatinib (as this compound surrogate) | Reference(s) |
| VEGFR-2 (KDR) IC50 | ~80 nM | ~1 nM | [4][5][6] |
| PDGFRβ IC50 | ~2 nM | Not a primary target | [4][5] |
| c-Kit IC50 | Potent | ~429 nM | [1][6] |
| Ret IC50 | Potent | ~13 nM | [1][6] |
| Primary Indication | RCC, GIST | Gastric Cancer, mCRC | [1][2] |
Note: IC50 values can vary between different assay conditions and studies. The values presented are representative figures from preclinical biochemical assays.
Key Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays designed to characterize the activity of kinase inhibitors. Below are detailed protocols for three fundamental experiments.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation activity of purified VEGFR-2 enzyme.
-
Objective: To determine the IC50 value of the inhibitor against VEGFR-2.
-
Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1), Adenosine Triphosphate (ATP), assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Protocol:
-
A master mix is prepared containing the kinase assay buffer, ATP, and the peptide substrate.
-
Serial dilutions of the test inhibitor (e.g., Sunitinib) and the selective inhibitor are prepared in DMSO and then diluted in the assay buffer. A "vehicle only" control (DMSO) is also prepared.
-
25 µL of the master mix is added to the wells of a 96-well microtiter plate.
-
5 µL of the diluted test inhibitor or vehicle control is added to the appropriate wells.
-
The enzymatic reaction is initiated by adding 20 µL of diluted VEGFR-2 kinase to each well.
-
The plate is incubated at 30°C for a defined period, typically 45-60 minutes, to allow for phosphorylation of the substrate.
-
After incubation, 50 µL of Kinase-Glo® reagent is added to each well. This reagent measures the amount of remaining ATP; a lower ATP level corresponds to higher kinase activity.
-
The plate is incubated at room temperature for 15 minutes to stabilize the luminescent signal.
-
Luminescence is read using a microplate reader.
-
The data is normalized to controls, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
-
Cell-Based Proliferation Assay (HUVEC)
This assay assesses the inhibitor's ability to block the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis stimulated by VEGF.
-
Objective: To measure the anti-proliferative effect of the inhibitors on endothelial cells.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium (EGM-2), starvation medium (basal medium with 0.1% serum), recombinant human VEGF, test compounds, and a cell viability reagent (e.g., MTT or CyQUANT).
-
Protocol:
-
HUVECs are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
The growth medium is replaced with starvation medium, and the cells are incubated for 4-6 hours to synchronize them.
-
The starvation medium is then replaced with fresh starvation medium containing a stimulating concentration of VEGF (e.g., 20 ng/mL) and serial dilutions of the test compounds.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, a cell viability reagent (e.g., MTT) is added to each well according to the manufacturer's instructions.
-
The absorbance (for MTT) or fluorescence (for CyQUANT) is measured using a plate reader.
-
The results are used to calculate the concentration of the inhibitor that causes a 50% reduction in cell proliferation (GI50 or IC50).[4][7]
-
In Vivo Tumor Xenograft Model
This experiment evaluates the efficacy of the inhibitors in reducing tumor growth in a living organism, providing crucial data on in vivo performance.
-
Objective: To assess the anti-tumor activity of the inhibitors in an animal model.
-
Materials: Immunocompromised mice (e.g., NMRI nu/nu or BALB/c nude), a human tumor cell line (e.g., a gastric or renal cancer cell line known to be sensitive to anti-angiogenic therapy), cell culture reagents, vehicle solution for drug delivery, and calipers for tumor measurement.
-
Protocol:
-
Human tumor cells are cultured and harvested. A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.
-
The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Once tumors reach the target size, mice are randomized into treatment groups (e.g., Vehicle control, Sunitinib group, Selective Inhibitor group).
-
The drugs are administered to the mice according to a predetermined schedule and dosage, typically via oral gavage daily.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.
-
The experiment continues for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.[8][9][10]
-
Visualizing Pathways and Processes
To better understand the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 3. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor Efficacy of the Novel KIT Inhibitor IDRX-42 (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Validating VEGFR-2 Target Engagement of Sunitinib and Competitor Compounds
A Comparative Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a pivotal mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[1] Potent and selective inhibition of VEGFR-2 is a cornerstone of many anti-cancer strategies. This guide provides a comprehensive comparison of experimental data validating the target engagement of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, against other commercially available VEGFR-2 inhibitors. We present detailed protocols for key validation experiments and summarize quantitative data to aid researchers in making informed decisions for their discovery and development programs.
The VEGFR-2 Signaling Cascade: A Prime Target in Oncology
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2, triggering its dimerization and autophosphorylation.[2] This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[3] These pathways are instrumental in promoting endothelial cell proliferation, survival, migration, and permeability – all critical processes for angiogenesis.[1][3] The central role of this signaling axis in tumor vascularization makes it an attractive target for therapeutic intervention.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Experimental Validation of Target Engagement
To confirm that a compound directly interacts with its intended target within a cellular context, several biophysical and biochemical assays are employed. Here, we detail the methodologies for three widely accepted techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Western Blotting for downstream pathway analysis.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA®)
This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency. Cells are then treated with either DMSO (vehicle control), Sunitinib (10 µM), or a comparator inhibitor (e.g., Sorafenib, 10 µM) for 2 hours.
-
Heating and Lysis: After treatment, cells are harvested, washed, and resuspended in PBS. The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling. Cells are lysed by freeze-thaw cycles.
-
Protein Quantification: The soluble fraction of the cell lysate is separated by centrifugation. The amount of soluble VEGFR-2 in the supernatant is quantified by Western blotting or ELISA.
-
Data Analysis: The melting curve for VEGFR-2 is plotted as the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
2. NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc®-VEGFR-2 fusion protein.
-
Assay Setup: Transfected cells are seeded into 96-well plates. A NanoBRET™ tracer that binds to VEGFR-2 is added to the cells, followed by the addition of varying concentrations of Sunitinib or a comparator inhibitor.
-
BRET Measurement: After a 2-hour incubation, the NanoBGlo® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is calculated from the dose-response curve. A lower IC50 value indicates higher binding affinity.
3. Western Blot Analysis of Downstream Signaling
This technique is used to assess the functional consequence of target engagement by measuring the phosphorylation status of key downstream signaling proteins.
-
Cell Treatment and Lysis: HUVECs are serum-starved and then pre-treated with Sunitinib or a comparator inhibitor for 2 hours before stimulation with VEGF-A (50 ng/mL) for 15 minutes. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (pVEGFR-2), total VEGFR-2, phosphorylated ERK (pERK), total ERK, phosphorylated Akt (pAkt), and total Akt. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Orthogonal Methods to Confirm the Activity of a Novel VEGFR-2 Inhibitor (e.g., Vegfr-2-IN-13)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of a novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, exemplified here as "Vegfr-2-IN-13". Due to the absence of publicly available data for a compound specifically named "this compound", this document serves as a detailed template, outlining the essential orthogonal experimental approaches to rigorously characterize any new chemical entity targeting VEGFR-2. By employing a combination of biochemical, cell-based, and potentially in vivo assays, researchers can build a robust data package to confirm the inhibitor's potency, selectivity, and mechanism of action.
Introduction to VEGFR-2 and its Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][2] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis.[6][7] Consequently, VEGFR-2 has emerged as a critical therapeutic target, with several small molecule inhibitors and monoclonal antibodies approved for clinical use.[7][8]
This guide will compare the hypothetical inhibitor, this compound, with established VEGFR-2 inhibitors such as Sorafenib and Sunitinib, across a panel of orthogonal assays.
Biochemical Assays: Direct Target Engagement
Biochemical assays are essential for confirming direct inhibition of the VEGFR-2 kinase activity and for determining the inhibitor's potency in a cell-free system.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the purified VEGFR-2 kinase domain.
Data Presentation:
| Compound | VEGFR-2 Kinase Inhibition IC50 (nM) |
| This compound (Hypothetical) | [Insert Experimental Value] |
| Sorafenib | 2.1 |
| Sunitinib | 9.0 |
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain (BPS Bioscience, Cat. No. 40301 or similar).[9]
-
Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich, Cat. No. P0275 or similar).
-
ATP (Sigma-Aldrich, Cat. No. A7699 or similar).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (this compound, Sorafenib, Sunitinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar) for detection of ADP production.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a master mix containing VEGFR-2 kinase and the peptide substrate in kinase assay buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Ligand Binding Assay
This assay determines if the inhibitor competes with the binding of VEGF to VEGFR-2. This is particularly relevant for inhibitors that may not target the ATP-binding site.
Data Presentation:
| Compound | VEGF-A/VEGFR-2 Binding Inhibition IC50 (nM) |
| This compound (Hypothetical) | [Insert Experimental Value] |
| Anti-VEGF-A Antibody (Positive Control) | 5.2 |
| Sunitinib (Negative Control) | >10,000 |
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human VEGFR-2 extracellular domain (ECD) (R&D Systems, Cat. No. 357-KD or similar).
-
Recombinant human VEGF-A₁₆₅ (R&D Systems, Cat. No. 293-VE or similar).
-
Test compounds.
-
ELISA plates coated with VEGF-A.
-
HRP-conjugated anti-VEGFR-2 antibody.
-
TMB substrate.
-
-
Procedure:
-
To VEGF-A coated wells, add serial dilutions of the test compound.
-
Add a fixed concentration of biotinylated VEGFR-2 ECD and incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
Cell-Based Assays: Confirming Cellular Activity and Mechanism
Cell-based assays are crucial for verifying that the inhibitor can penetrate the cell membrane and engage its target in a physiological context, leading to a functional downstream effect.
VEGFR-2 Autophosphorylation Assay (Western Blot)
This assay directly assesses the inhibition of VEGFR-2 activation in cells by measuring the level of its autophosphorylation.
Data Presentation:
| Compound (at 100 nM) | p-VEGFR-2 (Y1175) Inhibition (%) |
| This compound (Hypothetical) | [Insert Experimental Value] |
| Sorafenib | 85 |
| Sunitinib | 92 |
Experimental Protocol:
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium-2 (EGM-2).
-
Recombinant human VEGF-A₁₆₅.
-
Test compounds.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-VEGFR-2 (Y1175), anti-total VEGFR-2, anti-p-ERK1/2, anti-total ERK1/2, anti-p-Akt, anti-total Akt, and anti-GAPDH.[10]
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting substrate.
-
-
Procedure:
-
Culture HUVECs to 80-90% confluency and serum-starve overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11][12]
-
Block the membrane with 5% BSA in TBST and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Endothelial Cell Proliferation Assay
This assay measures the inhibitor's effect on VEGF-induced endothelial cell growth.
Data Presentation:
| Compound | HUVEC Proliferation Inhibition IC50 (nM) |
| This compound (Hypothetical) | [Insert Experimental Value] |
| Sorafenib | 15.4 |
| Sunitinib | 12.8 |
Experimental Protocol:
-
Reagents and Materials:
-
HUVECs and EGM-2 medium.
-
VEGF-A₁₆₅.
-
Test compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed HUVECs in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Serum-starve the cells for 4-6 hours.
-
Add serial dilutions of the test compounds to the wells.
-
Stimulate the cells with VEGF-A (20 ng/mL).
-
Incubate for 72 hours at 37°C.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
Endothelial Cell Tube Formation Assay
This assay assesses the inhibitor's ability to block the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Data Presentation:
| Compound (at 100 nM) | Tube Formation Inhibition (%) |
| This compound (Hypothetical) | [Insert Experimental Value] |
| Sorafenib | 78 |
| Sunitinib | 85 |
Experimental Protocol:
-
Reagents and Materials:
-
HUVECs and EGM-2 medium.
-
Matrigel® Basement Membrane Matrix (Corning).[13]
-
Test compounds.
-
96-well plates.
-
Calcein AM for cell staining (optional).
-
-
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.[14][15]
-
Allow the Matrigel® to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium containing the test compounds at various concentrations.
-
Seed the HUVEC suspension onto the solidified Matrigel®.
-
Incubate for 4-18 hours to allow for tube formation.[13]
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
-
Calculate the percent inhibition relative to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Orthogonal Workflow for this compound Validation.
Conclusion
A rigorous and multi-faceted approach is imperative for the validation of any novel kinase inhibitor. This guide outlines a series of orthogonal methods, from direct biochemical assays to more complex cell-based functional readouts, to comprehensively characterize the activity of a new VEGFR-2 inhibitor like this compound. By systematically generating comparative data against known inhibitors, researchers can confidently establish the potency, cellular efficacy, and mechanism of action of their lead compounds, thereby providing a solid foundation for further preclinical and clinical development.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 13. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 15. corning.com [corning.com]
Comparative Analysis of Vegfr-2-IN-13 Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel inhibitor, Vegfr-2-IN-13. Due to the limited publicly available data on this compound, this document serves as a template, outlining the necessary experiments and data presentation required for a thorough cross-reactivity analysis. To illustrate this process, we will compare the hypothetical profile of this compound with established multi-kinase inhibitors that also target VEGFR-2, such as Sorafenib and Sunitinib.
Introduction to Kinase Selectivity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have proven to be effective anti-cancer therapies. However, the kinase domains of many other protein kinases share structural similarities, leading to the potential for off-target effects and associated toxicities.[3] Therefore, determining the selectivity profile of a new inhibitor is a crucial step in its preclinical development. A highly selective inhibitor is more likely to have a better therapeutic window and a more predictable side-effect profile.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound (hypothetical data), Sorafenib, and Sunitinib against a panel of selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), with lower values indicating higher potency.
| Kinase Target | This compound (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR-2 | 10 | 90 | 9 |
| VEGFR-1 | 50 | 30 | 80 |
| VEGFR-3 | 65 | 20 | 13.5 |
| PDGFRβ | >1000 | 58 | 69 |
| c-Kit | >1000 | 68 | 12.5 |
| RAF1 | >5000 | 6 | >10000 |
| BRAF | >5000 | 22 | >10000 |
| RET | >1000 | 15 | 32.5 |
| FLT3 | >1000 | 58 | 250 |
| SRC | >10000 | >10000 | >10000 |
Note: Data for Sorafenib and Sunitinib are compiled from publicly available sources for illustrative purposes. The data for this compound is hypothetical and represents a highly selective inhibitor.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for kinase selectivity profiling.
Caption: VEGFR-2 Signaling and Inhibition
Caption: Kinase Profiling Workflow
Experimental Protocols
Accurate determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. Below are methodologies for commonly employed kinase assays.
In Vitro Radiometric Kinase Assay
This is a traditional and highly sensitive method to measure the activity of a specific kinase.
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, the specific substrate, assay buffer (typically containing MgCl₂ or MnCl₂), and varying concentrations of the test inhibitor (e.g., this compound).
-
Initiation: Start the kinase reaction by adding radiolabeled ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Separation: Separate the phosphorylated substrate from the unincorporated radiolabeled ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.
-
Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Methodology:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate with the kinase, substrate, ATP, and various concentrations of the inhibitor. Incubate at room temperature.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the IC50 values as described for the radiometric assay.
KiNativ™ Assay (ActivX)
This method allows for the profiling of kinase inhibitors in a more physiologically relevant context by using cell or tissue lysates.
Principle: This is an active-site profiling method that uses biotinylated, irreversible ATP-analogs to label the active sites of kinases. The inhibitor's ability to compete with this labeling is a measure of its potency.
Methodology:
-
Lysate Preparation: Prepare a cell or tissue lysate that contains the native kinases.
-
Inhibitor Incubation: Incubate the lysate with different concentrations of the test inhibitor.
-
Active-Site Labeling: Add a biotinylated acyl-phosphate probe that covalently modifies the active site of kinases.
-
Digestion and Enrichment: Digest the proteome with trypsin and enrich the biotinylated peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The decrease in the signal for a particular kinase peptide in the presence of the inhibitor indicates target engagement. Dose-response curves and IC50 values can be generated by quantifying the peptide signals at different inhibitor concentrations.
Conclusion
The comprehensive evaluation of a novel kinase inhibitor's selectivity is paramount for its successful development as a therapeutic agent. While "this compound" remains a hypothetical compound for the purpose of this guide, the outlined comparative data, signaling pathways, and detailed experimental protocols provide a robust framework for assessing the cross-reactivity of any new VEGFR-2 inhibitor. A desirable profile, such as the one hypothetically attributed to this compound, would exhibit high potency against VEGFR-2 with minimal off-target activity against other kinases, potentially translating to a more favorable safety and efficacy profile in clinical applications. Researchers are encouraged to employ a broad panel of kinases and utilize multiple assay formats to build a comprehensive and reliable selectivity profile.
References
A Comparative Guide to the Anti-Proliferative Efficacy of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. As the compound "Vegfr-2-IN-13" is not documented in publicly available scientific literature, this guide will focus on a well-characterized and widely used VEGFR-2 inhibitor, Sorafenib , and compare its performance with other established alternatives, namely Sunitinib and Axitinib .
The data presented herein is collated from various preclinical studies and is intended to provide a comparative baseline for researchers evaluating the anti-proliferative potential of novel and existing VEGFR-2 targeted therapies.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] In cancer biology, the VEGFR-2 signaling pathway is often hijacked by tumors to promote angiogenesis, which is crucial for tumor growth, invasion, and metastasis.[1] Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain effectively block downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and survival, and ultimately, an anti-tumor effect.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of VEGFR-2 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The following table summarizes the IC50 values for Sorafenib, Sunitinib, and Axitinib against various cancer cell lines as reported in the scientific literature.
Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell culture medium, passage number, and specific assay protocols can influence the results.
| Inhibitor | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 48 | ~6 | [2][3] |
| Huh-7 | Hepatocellular Carcinoma | 48 | ~6 | [2][3] | |
| GB1B | Glioblastoma | 72 | 3.52 | [4] | |
| GB1B | Glioblastoma | 168 | 1.68 | [4] | |
| Sunitinib | A549 | Non-small cell lung cancer | 48 | 5.54 | |
| K-562 | Chronic Myelogenous Leukemia | 48 | 3.5 | ||
| Caki-1 | Renal Cell Carcinoma | 72 | 2.2 | ||
| Axitinib | A-498 | Renal Cell Carcinoma | 96 | 13.6 | |
| Caki-2 | Renal Cell Carcinoma | 96 | 36 | ||
| GB1B | Glioblastoma | 72 | 3.58 | [4] | |
| GB1B | Glioblastoma | 168 | 2.21 | [4] |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the anti-proliferative effects of chemical compounds.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
VEGFR-2 inhibitors (e.g., Sorafenib, Sunitinib, Axitinib)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the VEGFR-2 inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software.
-
Visualizing Key Pathways and Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for an anti-proliferative assay.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.
Caption: A typical workflow for an MTT-based anti-proliferative assay.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of efficacy and safety among axitinib, sunitinib, and sorafenib as neoadjuvant therapy for renal cell carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of VEGFR-2 Inhibitors: A Comparative Guide to Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-angiogenic effects of small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As the requested compound "Vegfr-2-IN-13" lacks specific available data, this guide focuses on Vandetanib as a primary example and compares its performance with other well-established VEGFR-2 inhibitors, Sunitinib and Sorafenib. The data presented is collated from various preclinical xenograft studies.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[2] These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][3]
Vandetanib, Sunitinib, and Sorafenib are multi-kinase inhibitors that exert their anti-angiogenic effects primarily by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its phosphorylation and downstream signaling.[4][5][6]
-
Vandetanib inhibits VEGFR-2, as well as the Epidermal Growth Factor Receptor (EGFR) and RET tyrosine kinases.[4][7]
-
Sunitinib targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FLT3, and RET.[5][8] Its anti-angiogenic effects are primarily mediated through the blockade of VEGFR-2 and PDGFR.[9]
-
Sorafenib inhibits VEGFRs, PDGFR-β, and the RAF/MEK/ERK signaling pathway.[1][6]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the points of inhibition by these small molecules.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VEGFR-2 Inhibitor IC50 Values: A Guide for Researchers
Disclaimer: Information regarding a specific inhibitor designated "Vegfr-2-IN-13" is not publicly available in the reviewed scientific literature. Therefore, this guide presents a comparative analysis of other well-documented VEGFR-2 inhibitors to serve as a representative example of the requested content for researchers, scientists, and drug development professionals.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis, making VEGFR-2 a significant target in cancer therapy. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, and comparing these values across different cancer cell lines provides valuable insights into a compound's efficacy and potential therapeutic applications.
Comparative IC50 Values of Selected VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors can vary significantly among different cancer cell lines. This variability can be attributed to differences in cellular machinery, off-target effects, and mechanisms of drug resistance. The following table summarizes the IC50 values for several known VEGFR-2 inhibitors against the VEGFR-2 kinase and in various cancer cell lines.
| Compound | Target | A549 (Lung) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | Caco-2 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| Sorafenib | VEGFR-2 | 14.10[1] | 7.31[1] | 9.25[2] | 10.75[1] | - | - |
| Compound 11 | VEGFR-2 | 10.61[1] | 9.52[1] | 12.45[2] | 11.52[1] | - | - |
| Compound 10b | VEGFR-2 | 6.48[1] | - | - | - | - | - |
| Compound 13f | VEGFR-2 | - | - | 9.01[2] | - | - | - |
| Compound 46f | VEGFR-2 | - | 7.10[3] | - | - | 11.19[3] | 8.50[3] |
| Compound 49a | VEGFR-2 | - | 2-10[3] | 2-10[3] | - | - | - |
| Sunitinib | VEGFR-2 | - | 2.23[4] | - | - | 4.77[4] | - |
| Compound 17a | VEGFR-2 | - | 1.133[4] | - | - | 1.44[4] | - |
Note: The IC50 values listed are for cellular assays and may differ from the enzymatic IC50 against the isolated VEGFR-2 kinase.
Experimental Protocols: Determining IC50 with MTT Assay
A common method for determining the cytotoxic effects of a compound and its IC50 value is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.[2]
-
Compound Treatment: The test compound is serially diluted to a range of concentrations. The culture medium is then replaced with medium containing these different concentrations of the compound. Control wells with untreated cells and blank wells with only medium are also included.[5]
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.[2]
-
MTT Addition: After incubation, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[2]
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Visualizing Key Processes
To better understand the context of these IC50 values, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for determining IC50.
Conclusion
The comparative analysis of IC50 values is a fundamental step in the preclinical evaluation of potential anticancer drugs. As demonstrated, the efficacy of VEGFR-2 inhibitors can be cell-line dependent, highlighting the importance of testing against a diverse panel of cancer cells. Understanding the experimental protocols used to generate this data and the signaling pathways being targeted is essential for the accurate interpretation of results and the strategic development of novel cancer therapies.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
